molecular formula C5H3I2NO B12353257 3,5-diiodo-3H-pyridin-2-one

3,5-diiodo-3H-pyridin-2-one

Cat. No.: B12353257
M. Wt: 346.89 g/mol
InChI Key: LSZZEKRRRMVYHA-UHFFFAOYSA-N
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Description

3,5-Diiodo-3H-pyridin-2-one is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the pyridinone ring. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diiodo-3H-pyridin-2-one typically involves the iodination of pyridinone derivatives. One common method is the direct iodination of 3H-pyridin-2-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-3H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridinone derivatives .

Scientific Research Applications

3,5-Diiodo-3H-pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-diiodo-3H-pyridin-2-one involves its interaction with molecular targets through hydrogen bonding and halogen bonding. The iodine atoms enhance the compound’s ability to form halogen bonds with electron-rich sites on biological molecules, thereby modulating their activity. This makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-3H-pyridin-2-one: Similar structure but with chlorine atoms instead of iodine.

    3,5-Dibromo-3H-pyridin-2-one: Bromine atoms replace the iodine atoms.

    3-Iodo-3H-pyridin-2-one: Only one iodine atom at the 3 position

Uniqueness

3,5-Diiodo-3H-pyridin-2-one is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and ability to form halogen bonds. This makes it more effective in certain applications compared to its chloro and bromo counterparts .

Properties

Molecular Formula

C5H3I2NO

Molecular Weight

346.89 g/mol

IUPAC Name

3,5-diiodo-3H-pyridin-2-one

InChI

InChI=1S/C5H3I2NO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H

InChI Key

LSZZEKRRRMVYHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1I)I

Origin of Product

United States

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